3-Methyl-5-phenyl-1,2,4-oxadiazole

Overview

Description

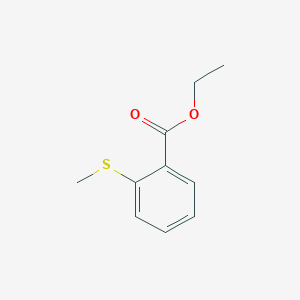

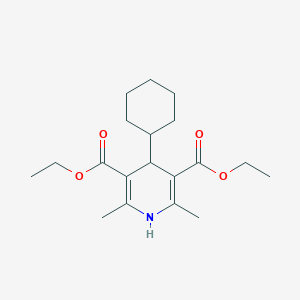

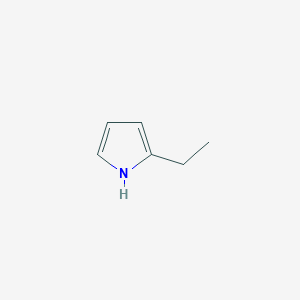

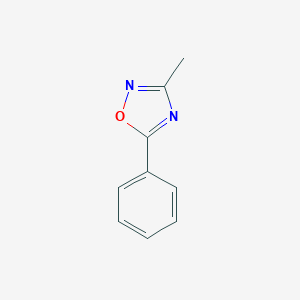

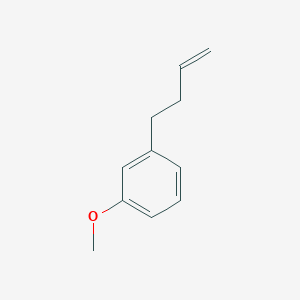

3-Methyl-5-phenyl-1,2,4-oxadiazole is a heterocyclic compound with the empirical formula C9H8N2O . It is a solid substance and is part of a class of compounds known as oxadiazoles, which are five-membered heterocyclic scaffolds containing an oxygen and two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound consists of a five-membered heterocyclic ring with two nitrogen atoms and one oxygen atom . The molecule has a molecular weight of 160.1726 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, oxadiazole derivatives have been synthesized through various chemical reactions .Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 160.1726 . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications

Photochemistry and Molecular Rearrangements : 3-Methyl-5-phenyl-1,2,4-oxadiazole and its derivatives have been studied for their photochemical behaviors. These compounds can undergo photolytic species formation, leading to the creation of 1,2,4-triazolin-5-ones, 1,2,4-triazoles, indazoles, and benzimidazoles under certain conditions (Buscemi, Vivona, & Caronna, 1996).

Spectroscopic Properties : The effects of solvents on the infrared spectra of 1,2,4-oxadiazole derivatives have been investigated, revealing insights into the vibrational frequencies and molecular interactions of these compounds (Kara, Ünsal, Tekin, & Eşme, 2021).

Pharmacological Potential : 1,2,4-oxadiazole derivatives, including those related to this compound, have been evaluated for their pharmacological potentials such as toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions (Faheem, 2018).

Basicity and Protonation Studies : The basicity of these compounds has been examined, with protonation likely occurring at specific nitrogen atoms of the oxadiazole ring. This research provides fundamental insights into the chemical properties of 1,2,4-oxadiazoles (Trifonov et al., 2005).

Synthesis and Crystal Structure Analysis : Novel methods for synthesizing 1,2,4-oxadiazole derivatives have been developed, including microwave-assisted synthesis. Crystal structure analyses of these compounds provide valuable information for their applications in materials science (Dürüst & Karakuş, 2017).

Anti-protozoal and Anti-cancer Activities : These compounds have shown potential in bioactive studies, including activities as anti-protozoal and anti-cancer agents. This highlights their potential in medicinal chemistry (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).

Apoptosis Induction and Potential Anticancer Agents : 1,2,4-Oxadiazoles have been identified as apoptosis inducers, suggesting their potential as anticancer agents. This research is significant in the field of cancer therapeutics (Cai, Drewe, & Kasibhatla, 2006).

Light-Emitting Diode (LED) Applications : Certain derivatives of 1,2,4-oxadiazole, such as 2-methyl-5-(penta(9-carbazolyl)phenyl)-1,3,4-oxadiazole, are used in organic light-emitting diodes (OLEDs) due to their delayed luminescence properties, which is significant for materials science and electronics (Cooper et al., 2022).

Safety and Hazards

Future Directions

Oxadiazoles, including 3-Methyl-5-phenyl-1,2,4-oxadiazole, are of interest in the field of drug discovery due to their versatility and important pharmacological properties . Future research may focus on the synthesis and pharmacological evolution of 1,2,4-oxadiazole and 1,3,4-thiadiazole derivatives .

Mechanism of Action

- The primary targets of 3-Methyl-5-phenyl-1,2,4-oxadiazole are not explicitly mentioned in the literature. However, it belongs to the class of 1,2,4-oxadiazoles, which have been investigated for their anti-infective activities, including antibacterial, antiviral, and anti-leishmanial effects .

- Potential mechanisms include inhibition of thymidylate synthase, HDAC (histone deacetylase), topoisomerase II, telomerase, and focal adhesion kinase (FAK). Additionally, targeting NF-kB signaling pathways and tubulin polymerization may contribute to its effects .

- Unfortunately, specific biochemical pathways affected by this compound are not well-documented. However, proteomics-mediated protein pathways and gene expression analysis could provide insights .

Target of Action

Mode of Action

Biochemical Pathways

Biochemical Analysis

Biochemical Properties

The 3-Methyl-5-phenyl-1,2,4-oxadiazole molecule is known for its stability and resistance to heat . The compound’s biochemical properties are partly due to its structure, which allows it to form hydrogen bonds and interact with other biomolecules .

Cellular Effects

They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Oxadiazole derivatives are known to exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Oxadiazole derivatives are generally stable and resistant to degradation .

Metabolic Pathways

Oxadiazole derivatives are known to interact with various enzymes and cofactors .

Transport and Distribution

Oxadiazole derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Oxadiazole derivatives are known to interact with various cellular compartments and organelles .

properties

IUPAC Name |

3-methyl-5-phenyl-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7-10-9(12-11-7)8-5-3-2-4-6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTWRWSTUMWZTAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80152612 | |

| Record name | 3-Methyl-5-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1199-00-4 | |

| Record name | 3-Methyl-5-phenyl-1,2,4-oxadiazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001199004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methyl-5-phenyl-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80152612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the pK value of -2.61 for 3-Methyl-5-phenyl-1,2,4-oxadiazole?

A1: The pK value of -2.61, determined through UV and 1H-NMR spectroscopy in aqueous H2SO4, indicates that this compound is a very weak base. [] This means it has a low tendency to accept a proton (H+) in solution. The study highlights that this weak basicity is a characteristic feature of 1,2,4-oxadiazoles. Understanding the basicity of this compound is crucial for predicting its reactivity and behavior in various chemical reactions and biological environments.

Q2: Where does protonation most likely occur on the this compound molecule?

A2: While the research suggests that protonation generally occurs at the N(4) nitrogen of the 1,2,4-oxadiazole ring, the presence of the phenyl group at the 3-position introduces some ambiguity. Theoretical calculations (HF/6-31G**) indicate that both N(4)- and N(2)-protonated species could potentially form in comparable amounts for 3-phenyl-1,2,4-oxadiazoles like this one. [] Further investigation may be needed to definitively determine the preferred protonation site for this specific molecule.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-Ethenyl-7-oxabicyclo[4.1.0]heptane](/img/structure/B73685.png)